molecular formula C8H7F3N2O B1452890 N-methyl-6-(trifluoromethyl)nicotinamide CAS No. 1092346-22-9

N-methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B1452890
CAS No.: 1092346-22-9
M. Wt: 204.15 g/mol
InChI Key: STQSEDAIUUIWPY-UHFFFAOYSA-N
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Description

N-methyl-6-(trifluoromethyl)nicotinamide: is a chemical compound that belongs to the class of nicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of N-methyl-6-(trifluoromethyl)nicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: N-methyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, N-methyl-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable for creating compounds with enhanced stability and reactivity .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. The trifluoromethyl group can influence the compound’s interaction with biological targets, making it a candidate for drug development .

Medicine: Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals .

Comparison with Similar Compounds

Uniqueness: N-methyl-6-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-12-7(14)5-2-3-6(13-4-5)8(9,10)11/h2-4H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQSEDAIUUIWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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